molecular formula C13H19NO · HCl B1164660 α-Dimethylaminopentiophenone (hydrochloride)

α-Dimethylaminopentiophenone (hydrochloride)

Cat. No.: B1164660
M. Wt: 241.8
InChI Key: CSJJJYLVLWSQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-Pyrrolidinopentiophenone (α-PVP;  Item No. 16058) is an analog of pyrovalerone, a psychoactive compound that is regulated as Schedule V in the United States. Pyrrolidinophenone-derived designer drugs, like α-PVP, are emerging drugs of interest. α-Dimethylaminopentiophenone is a novel α-PVP analog in which a dimethylamino group takes the place of the pyrrolidine. The biochemical, physiological, and toxicological properties of α-dimethylaminopentiophenone have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

Applications and Mechanisms of Hydroxy Acids

Hydroxy acids, including α-hydroxy acids, play a significant role in cosmetic formulations and dermatological applications. These compounds are employed in various formulations to achieve beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The molecular mechanisms of action of these acids are complex and multifaceted, influencing melanogenesis, tanning, and the safety of prolonged use on sun-exposed skin (Kornhauser, Coelho, & Hearing, 2010).

Analytical Methods in Hydrochloride Compounds

Various analytical methods are used for the determination of hydrochloride compounds in different matrices. These methods are essential for understanding the pharmacology and clinical applications of these compounds. For instance, the analytical methods for Prazosin hydrochloride, an α1-adrenoreceptor blocker, have been extensively reviewed, highlighting the sensitivity, principle, and applicability of these methods (Shrivastava, 2015).

Pharmacological Activities of Hydrochloride Compounds

Hydrochloride compounds exhibit a wide range of pharmacological activities. The review of pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge, demonstrates the diverse effects these compounds can have, including anti-cancer, cardiovascular protective, anti-inflammation, and anti-Alzheimer's disease activities. These activities provide scientific evidence for the traditional uses of these compounds and highlight their potential as lead compounds for drug discovery in related diseases (Chen et al., 2019).

Properties

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-4-8-12(14(2)3)13(15)11-9-6-5-7-10-11;/h5-7,9-10,12H,4,8H2,1-3H3;1H

InChI Key

CSJJJYLVLWSQJZ-UHFFFAOYSA-N

SMILES

O=C(C(CCC)N(C)C)C1=CC=CC=C1.Cl

Synonyms

2-(dimethylamino)-1-phenyl-1-pentanone, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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